molecular formula C21H23NO2 B14214811 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid CAS No. 790257-14-6

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid

Katalognummer: B14214811
CAS-Nummer: 790257-14-6
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: FWDHXRCYOUPOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid is a chemical compound known for its unique structure and properties It consists of an anthracene moiety attached to a hexanoic acid chain via a methylamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid typically involves the reaction of anthracene-9-carbaldehyde with 6-aminohexanoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form different reduced anthracene derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene derivatives, and various substituted anthracene compounds

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathwaysAdditionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene-9-carbaldehyde: A precursor used in the synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid.

    6-Aminohexanoic acid: Another precursor used in the synthesis process.

    Anthraquinone derivatives: Compounds formed from the oxidation of the anthracene moiety.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of anthracene and hexanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

790257-14-6

Molekularformel

C21H23NO2

Molekulargewicht

321.4 g/mol

IUPAC-Name

6-(anthracen-9-ylmethylamino)hexanoic acid

InChI

InChI=1S/C21H23NO2/c23-21(24)12-2-1-7-13-22-15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,1-2,7,12-13,15H2,(H,23,24)

InChI-Schlüssel

FWDHXRCYOUPOHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.